4-Amino-2-iodobenzonitrile
Description
Significance and Research Context of 4-Amino-2-iodobenzonitrile as a Chemical Entity
This compound is a valuable building block in organic synthesis, primarily utilized as a reactant and intermediate in the construction of more complex molecular architectures. Its significance lies in the presence of three distinct functional groups that can be selectively manipulated to forge new chemical bonds and introduce diverse functionalities. The amino group can act as a nucleophile or a directing group in electrophilic aromatic substitution, while the iodo substituent is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. The nitrile group is a versatile functional handle that can be transformed into various other groups, such as amines, carboxylic acids, and amides. acs.org
The research context of this compound and its analogs is broad, with applications spanning medicinal chemistry, materials science, and synthetic methodology development. For instance, related iodinated benzonitriles have been employed in the synthesis of tellurophene (B1218086) derivatives and biphenyl (B1667301) compounds through Stille coupling reactions. sigmaaldrich.com Furthermore, the nitrile functionality is a key component in many biologically active molecules and pharmaceutical drugs. acs.orgacs.org While specific research on this compound is not as extensively documented as some of its isomers, its structural motifs suggest its potential as a precursor for the synthesis of novel heterocyclic compounds and other pharmacologically relevant scaffolds. The strategic placement of the amino and iodo groups allows for intramolecular reactions, such as cyclizations, to form fused ring systems.
Historical Trajectory and Evolution of Research on Substituted Benzonitriles
The study of benzonitriles dates back to 1844, when Hermann Fehling first reported the synthesis of benzonitrile (B105546) itself from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org This discovery laid the groundwork for the exploration of a vast family of related compounds, collectively known as nitriles. wikipedia.org The introduction of various substituents onto the benzene (B151609) ring of benzonitrile dramatically expands the chemical space and opens up new avenues for research and application.
The evolution of research on substituted benzonitriles has been closely intertwined with the development of new synthetic methods. A pivotal moment in this trajectory was the advent of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net These powerful reactions enabled the efficient formation of carbon-carbon and carbon-heteroatom bonds, with iodo-substituted benzonitriles serving as key coupling partners. sigmaaldrich.com This has allowed for the synthesis of a wide range of complex molecules with tailored electronic and steric properties.
In recent years, research has also focused on the application of substituted benzonitriles in materials science. For example, 4-iodobenzonitrile (B145841) has been investigated as a solid additive to enhance the performance of polymer solar cells by controlling the morphology of the active layer. mdpi.com The high dipole moment conferred by the cyano and iodo groups can induce favorable molecular aggregation and crystallization in organic electronic materials. mdpi.com The development of synthetic routes to aminobenzonitriles, such as the dehydration of aminobenzamides, has also been a subject of study, with different reagents showing varying efficiencies depending on the position of the amino group. researchmap.jp The ongoing exploration of novel reactions and applications of substituted benzonitriles continues to be a vibrant area of chemical research.
Structural Features and their Ramifications for Reactivity Studies
The reactivity of this compound is dictated by the interplay of its three key functional groups: the amino (-NH2), iodo (-I), and cyano (-CN) groups, all attached to a benzene ring. The positions of these substituents relative to one another have significant consequences for the molecule's chemical behavior.
The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. masterorganicchemistry.com This means it increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles, and directs incoming electrophiles to the positions ortho and para to itself. In this compound, the positions ortho to the amino group are occupied by the iodo and a hydrogen atom, and the para position is occupied by the nitrile group.
The iodine atom, a halogen, is a deactivating group but also an ortho-, para-director. masterorganicchemistry.com Its deactivating nature stems from its electronegativity, which withdraws electron density from the ring inductively. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. The presence of the bulky iodine atom at the 2-position can also exert steric hindrance, influencing the regioselectivity of reactions.
The nitrile group is a strong deactivating group and a meta-director. masterorganicchemistry.com It strongly withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the meta position.
The combination of these electronic and steric effects makes the reactivity of this compound complex and interesting. For instance, in electrophilic aromatic substitution, the activating effect of the amino group will compete with the deactivating effects of the iodo and nitrile groups. The directing effects of the substituents will also determine the position of substitution. In nucleophilic aromatic substitution, the presence of the electron-withdrawing nitrile group can activate the ring towards attack by nucleophiles, potentially leading to the displacement of the iodo group.
Furthermore, the iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position. sigmaaldrich.com The amino group can also participate in reactions, such as N-alkylation or N-acylation, and can be used to modulate the electronic properties of the molecule. The nitrile group itself can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents. acs.org
Table of Compound Properties
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₇H₅IN₂ | 244.03 |
| 4-Iodobenzonitrile | C H₄IN | 229.02 |
| 4-Amino-3-iodobenzonitrile | C₇H₅IN₂ | 244.03 |
| 2-Iodobenzonitrile | C₇H₄IN | 229.02 |
| Benzonitrile | C₇H₅N | 103.12 |
| 4-Amino-2-chloro-6-iodobenzonitrile | C₇H₄ClIN₂ | 278.48 |
| 4-Amino-2-fluoro-3-iodobenzonitrile | C₇H₄FIN₂ | 262.02 |
| 2-Amino-4-chlorobenzonitrile | C₇H₄ClN₂ | 152.57 |
| Note: The properties listed are based on available data from various chemical suppliers and databases. wikipedia.orgsigmaaldrich.comnih.govnih.govsigmaaldrich.comanalis.com.my |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKGTXAVSVFRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300627-48-9 | |
| Record name | 4-amino-2-iodobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Advanced Transformation Pathways of 4 Amino 2 Iodobenzonitrile
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in 4-Amino-2-iodobenzonitrile is the primary site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes this compound an excellent substrate for such transformations.
The Suzuki-Miyaura coupling is a powerful method for forming Csp2-Csp2 bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org While specific studies on this compound were not prevalent in the reviewed literature, the reactivity of closely related compounds, such as 4-iodobenzonitrile (B145841), provides a strong indication of its expected behavior. researchgate.net
The general mechanism for the Suzuki coupling involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org
Table 1: Illustrative Suzuki Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| 4-Iodobenzonitrile | Phenylboronic acid | Pd catalyst, K2CO3 | 4-cyanobiphenyl |
This table illustrates a representative Suzuki coupling reaction based on a similar substrate. researchgate.net
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often beneficial. libretexts.org The amino group in this compound can potentially influence the catalytic cycle, either by coordinating to the metal center or by affecting the electronic properties of the aryl iodide.
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source. nih.govresearchgate.net Aryl iodides like this compound are excellent substrates for these transformations, which can lead to the synthesis of amides, esters, and carboxylic acids, depending on the nucleophile used.
In a typical aminocarbonylation, the aryl iodide reacts with CO and an amine in the presence of a palladium catalyst to form an amide. Similarly, using an alcohol as the nucleophile (alkoxycarbonylation) yields an ester. The general catalytic cycle involves the oxidative addition of the aryl iodide to the palladium(0) complex, followed by CO insertion to form a palladium-acyl intermediate. This reactive intermediate is then attacked by the nucleophile (amine or alcohol) to give the final product after reductive elimination. nih.gov
Table 2: Potential Carbonylation Products of this compound
| Nucleophile | Product Functional Group |
| Primary/Secondary Amine | Amide |
| Alcohol | Ester |
| Water | Carboxylic Acid |
The selectivity of the carbonylation can be controlled by the reaction conditions, such as the choice of base and the ratio of reactants. nih.gov This methodology provides a direct route to a variety of valuable derivatives from this compound.
Beyond Suzuki and carbonylation reactions, the reactive C-I bond of this compound allows it to participate in a variety of other metal-catalyzed cross-coupling reactions. These include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Buchwald-Hartwig amination (coupling with an amine).
Formal cross-electrophile coupling reactions represent an emerging area of synthesis where two different electrophiles are coupled, often with the aid of a reductant. nih.gov While specific examples involving this compound are not widely reported, the general principle could be applied. For instance, an iron-catalyzed cross-electrophile coupling has been developed to couple benzyl (B1604629) halides with disulfides. nih.gov The development of similar methodologies applicable to aryl iodides could further expand the synthetic utility of this compound.
Transformations Involving the Nitrile (Cyano) Functional Group
The nitrile group of this compound is a versatile functional group that can undergo a range of transformations, primarily through reactions at its electrophilic carbon atom or by participating in cycloaddition reactions.
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. nih.gov This reactivity allows for the conversion of the nitrile into other important functional groups. Common transformations include:
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the nitrile to a primary amine.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
The electrophilic nature of the nitrile's carbon atom also makes it a target for nucleophilic residues in biological systems, such as the cysteine or serine side chains in proteins. nih.gov This has led to the exploration of nitrile-containing compounds as covalent inhibitors in medicinal chemistry. nih.gov The reactivity of the nitrile can be modulated by the electronic properties of the aromatic ring.
The nitrile group can act as a dipolarophile or a dienophile in cycloaddition reactions, providing access to a variety of heterocyclic structures. beilstein-journals.orgresearchgate.netrsc.orgacs.org
[3+2] Cycloadditions: This is a common mode of reactivity for nitriles. For instance, aryl nitriles can react with nitrile oxides (generated in situ) in a 1,3-dipolar cycloaddition to form 1,2,4-oxadiazoles. researchgate.net Similarly, reaction with azidium ions can lead to triazolinium adducts through a dearomative [3+2] cycloaddition. acs.org Another example involves the reaction of aryl nitriles with cyclic triphosphanes to yield phosphorus-rich heterocycles. rsc.org
[2+2+2] and [4+2] Cycloadditions: While less common for the nitrile group itself acting directly as a multi-atom component, it can be part of a larger system that undergoes these cycloadditions. The nitrile group's strong electron-withdrawing nature can influence the reactivity of the aromatic ring in Diels-Alder type reactions.
The ability of the nitrile group in this compound to participate in such cycloadditions opens up pathways to complex heterocyclic molecules that would be difficult to synthesize through other means.
Derivatization of the Nitrile into Other Functional Groups (e.g., amide, carboxylic acid, amine, aldehyde)
The nitrile group (C≡N) is a versatile functional group that can be converted into several other important moieties, significantly expanding the synthetic potential of the this compound scaffold.
Amide and Carboxylic Acid Formation: The hydrolysis of nitriles is a fundamental transformation that can proceed under either acidic or basic conditions. chemguide.co.uk The reaction typically occurs in two stages, initially forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemguide.co.ukchemistrysteps.com
Acid-catalyzed hydrolysis involves protonating the nitrile nitrogen to increase the electrophilicity of the carbon, facilitating attack by a weak nucleophile like water. chemistrysteps.comyoutube.com Heating under reflux with a dilute acid, such as hydrochloric acid, typically leads to the corresponding carboxylic acid, in this case, 4-amino-2-iodobenzoic acid. chemguide.co.uk
Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This process, when heated with an aqueous alkali like sodium hydroxide, initially forms the salt of the carboxylic acid (e.g., sodium 4-amino-2-iodobenzoate) and releases ammonia. chemguide.co.uk Careful control of reaction conditions, such as using milder conditions with reagents like alkaline hydrogen peroxide, can sometimes allow for the isolation of the intermediate amide, 4-amino-2-iodobenzamide. commonorganicchemistry.com
Amine Formation: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation, which would convert this compound into (4-amino-2-iodophenyl)methanamine. This reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. youtube.com
Aldehyde and Ketone Formation: While direct conversion to an aldehyde is less common, the nitrile group can be transformed into a ketone through the addition of organometallic reagents, such as Grignard reagents. youtube.comyoutube.com The Grignard reagent attacks the electrophilic nitrile carbon to form an imine anion intermediate. youtube.com Subsequent hydrolysis of this intermediate yields a ketone. youtube.comyoutube.com For example, reacting this compound with a Grignard reagent like methylmagnesium bromide, followed by an acidic workup, would theoretically produce 1-(4-amino-2-iodophenyl)ethan-1-one.
Table 1: Potential Derivatizations of the Nitrile Group
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Nitrile | H₃O⁺, heat | Carboxylic Acid |
| Nitrile | 1. NaOH(aq), heat; 2. H₃O⁺ | Carboxylic Acid |
| Nitrile | H₂O₂, NaOH | Amide |
| Nitrile | 1. LiAlH₄; 2. H₂O | Primary Amine |
| Nitrile | 1. R-MgBr; 2. H₃O⁺ | Ketone |
This table presents general transformations of the nitrile group. Specific applications to this compound may require optimization.
Intramolecular Alkyne Insertion into the Nitrile
Intramolecular insertion reactions represent an elegant strategy for constructing complex cyclic systems. The insertion of an alkyne into a nitrile group is a known, though specialized, transformation that can be facilitated by transition metals or radical pathways. This process could, in principle, be applied to derivatives of this compound. If an alkyne-containing side chain were installed elsewhere on the molecule (e.g., via N-alkylation of the amino group), a subsequent intramolecular cyclization involving the nitrile could lead to the formation of novel heterocyclic scaffolds. However, specific examples of intramolecular alkyne insertion into the nitrile of this compound are not prominently featured in the surveyed scientific literature, indicating this may be a less explored area of its reactivity.
Reactivity and Functionalization of the Amino Group
The primary amino group (-NH₂) is a key site for functionalization, acting as a potent nucleophile and a handle for directing further reactions on the aromatic ring.
Condensation and S-Arylation Reactions
The nucleophilic nature of the amino group allows it to readily participate in condensation reactions with various electrophiles. libretexts.orglabxchange.org For instance, it can react with aldehydes and ketones to form imines, or with acyl chlorides and anhydrides to form amides. These reactions are fundamental for building more complex molecular architectures.
Furthermore, the amino group, in concert with the other functionalities of the molecule, can participate in more complex reaction sequences. While specific examples for this compound are scarce, its isomer, 4-Amino-3-iodobenzonitrile, is documented as a reactant in domino condensation/S-arylation/heterocyclization reactions. sigmaaldrich.comsigmaaldrich.comscientificlabs.com This suggests that this compound could likely undergo similar transformations. For example, a condensation reaction could be followed by an intramolecular S-arylation if a suitable sulfur nucleophile is introduced, leading to the formation of sulfur-containing heterocycles. The reactivity of related 2-aminobenzonitriles in base-promoted reactions with ynones to form polysubstituted 4-aminoquinolines further highlights the potential for the amino group to initiate cascade sequences. cardiff.ac.uk
Derivatization for Spectroscopic Probes and Reagents (e.g., fluorogenic derivatization)
The development of spectroscopic probes is crucial for bioanalytical and diagnostic applications. While the core structure of this compound possesses elements that could be incorporated into fluorescent molecules, there is no specific information in the surveyed literature detailing its use as a spectroscopic probe or a fluorogenic derivatization reagent. The related compound 4-iodobenzonitrile (lacking the amino group) has been investigated as a fluorogenic reagent for aryl boronic acids, forming a fluorescent cyanobiphenyl derivative. This suggests that the cyanobiphenyl moiety has useful fluorescent properties. The presence of the amino group in this compound could potentially modulate these properties through its electron-donating character, but specific research into this application is not apparent.
Directed C-H Bond Functionalization Strategies
Direct C-H bond functionalization is a powerful tool in modern organic synthesis for its atom and step economy. In this compound, both the amino and nitrile groups can potentially serve as directing groups to guide transition-metal catalysts to specific C-H bonds on the aromatic ring.
Nitrile as a Directing Group: The nitrile group has been successfully employed as a meta-directing group in palladium-catalyzed C-H functionalization reactions. nih.gov This strategy typically involves a temporary tether that links the substrate to the catalyst, allowing for activation of a C-H bond at the meta position. For this compound, this could potentially enable functionalization at the C-5 position.
Amino Group as a Directing Group: The amino group, or more commonly a derivative like an amide or a removable auxiliary, can act as a powerful ortho-directing group. nih.gov By acylating the amino group of this compound, one could direct functionalization to the adjacent C-3 or C-5 positions. The choice of directing group and catalyst system is crucial for controlling regioselectivity. For instance, auxiliaries like 8-aminoquinoline (B160924) or 2-thiomethylaniline have been used to direct the arylation of C-H bonds in amino acid derivatives. nih.gov While specific studies on this compound are lacking, the isomer 4-Amino-3-iodobenzonitrile is noted as a reactant in regioselective aryl C-H bond functionalization, underscoring the potential of this class of compounds in such transformations. sigmaaldrich.comsigmaaldrich.comscientificlabs.com
Domino and Cascade Reaction Sequences
Domino and cascade reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. epfl.ch The multifunctional nature of this compound makes it an ideal candidate for designing such reaction sequences.
As previously mentioned, the isomer 4-Amino-3-iodobenzonitrile is a known participant in domino condensation/S-arylation/heterocyclization reactions. sigmaaldrich.comsigmaaldrich.comscientificlabs.com This strongly implies that this compound could serve as a substrate in similar transformations. A plausible domino sequence could be initiated by the reaction of the amino group (e.g., aza-Michael addition), followed by an intramolecular cyclization involving either the nitrile group or the ortho-iodo position (e.g., a Heck or Suzuki coupling). Research on related 2-aminobenzonitriles has shown they can undergo base-promoted cascade annulation with ynones to produce highly substituted quinolines. cardiff.ac.uk This type of reactivity, leveraging the interplay between the amino and nitrile groups, highlights the potential of this compound in the construction of complex heterocyclic systems through elegant and efficient domino pathways.
Advanced Applications in Organic Synthesis and Materials Science Research
Role as a Versatile Building Block in Complex Organic Synthesis
4-Amino-2-iodobenzonitrile serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules. Its trifunctional nature allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures. The presence of the amino, iodo, and cyano groups provides multiple reactive sites that can be selectively functionalized, making it an ideal building block for creating diverse chemical libraries for drug discovery and other applications.
The amino group can participate in reactions such as diazotization, acylation, and N-alkylation. The iodine atom is particularly useful for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems. This multi-faceted reactivity allows for the strategic and sequential introduction of different functional groups and molecular fragments, leading to the efficient synthesis of complex target molecules.
Precursor in the Synthesis of Heterocyclic Scaffolds
The strategic positioning of the amino, iodo, and nitrile functionalities on the aromatic ring of this compound makes it an excellent precursor for the synthesis of various heterocyclic scaffolds. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, natural products, and functional materials.
Fused Carbazoles : This compound is a key reactant in the synthesis of fused carbazoles through hydroamination-double hydroarylation reactions. sigmaaldrich.comchemicalbook.com Carbazoles are an important class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science. An efficient route to carbazoles involves the reaction of o-iodoanilines with silylaryl triflates, followed by a palladium-catalyzed cyclization. nih.gov
Indoles : this compound derivatives are utilized in the synthesis of indoles, another privileged heterocyclic motif in medicinal chemistry. sigmaaldrich.comchemicalbook.com The synthesis can proceed through various strategies, including transition-metal-mediated aryl halide amination. nih.gov Palladium-catalyzed coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by electrophilic cyclization, is an effective method for preparing 3-iodoindoles. nih.gov
Indolo[3,2-b]indoles : This complex heterocyclic system, which has applications in materials for organic light-emitting diodes (OLEDs), can be synthesized using precursors derived from o-iodoanilines. chemistryviews.orgnih.gov
Oxadiazoles : The nitrile group of this compound can be a starting point for the construction of 1,2,4-oxadiazole and 1,3,4-oxadiazole rings. nih.govnih.govchim.itmdpi.com These five-membered heterocycles are recognized as important pharmacophores in drug discovery. nih.gov
| Heterocyclic Scaffold | Key Synthetic Strategy | Significance |
|---|---|---|
| Fused Carbazoles | Hydroamination-double hydroarylation sigmaaldrich.comchemicalbook.com | Biologically active compounds, materials science applications |
| Indoles | Transition-metal-mediated amination nih.gov | Core structure in many pharmaceuticals and natural products nih.gov |
| Indolo[3,2-b]indoles | Copper-catalyzed arylation and cyclization chemistryviews.org | Materials for organic electronics nih.gov |
| Oxadiazoles | Cyclization reactions involving the nitrile group nih.govnih.gov | Important pharmacophores in medicinal chemistry nih.gov |
Development of Novel Synthetic Reagents and Catalytic Systems
Beyond its role as a structural component, this compound and its derivatives are instrumental in the development of new synthetic reagents and catalytic systems. The presence of the reactive iodine atom allows for its incorporation into organometallic reagents, which can then be used in a variety of coupling reactions. For instance, it can be converted into an organozinc or organomagnesium reagent for use in Negishi and Grignard-type couplings, respectively.
Furthermore, the amino group can be modified to create ligands for transition metal catalysts. By attaching chelating groups to the amino nitrogen, novel ligands can be synthesized that can modulate the reactivity and selectivity of metal catalysts in various organic transformations. This tunability is crucial for the development of efficient and selective catalytic systems for challenging synthetic problems.
Contributions to Advanced Materials Research
The unique electronic and structural properties of this compound and its derivatives make them valuable components in the design and synthesis of advanced materials with tailored functionalities.
The extended π-conjugated systems that can be constructed using this compound as a building block are of great interest for applications in organic electronics. Molecules containing carbazole and indole scaffolds, which can be synthesized from this precursor, often exhibit semiconducting properties. These materials can be processed into thin films to fabricate organic thin-film transistors (OTFTs), which are key components in flexible displays, RFID tags, and sensors. The ability to tune the electronic properties of these materials through chemical modification of the this compound starting material is a significant advantage in the development of high-performance OTFTs.
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. magtech.com.cnrsc.org The functional groups of this compound make it a suitable building block for the construction of COFs. By incorporating this unit into the framework, it is possible to introduce specific functionalities that can be exploited for applications such as photocatalysis. magtech.com.cnchemrxiv.orgresearchgate.net For example, a pyrene-based two-dimensional COF has been synthesized and used to anchor Ni(II) centers, creating a heterogeneous photocatalyst for various cross-coupling reactions. chemrxiv.orgresearchgate.net The inherent light-harvesting and energy transfer capabilities of COFs can be tuned by incorporating building blocks like this compound. chemrxiv.org
| Application Area | Role of this compound | Key Research Findings |
|---|---|---|
| Organic Thin-Film Transistors (OTFTs) | Precursor to semiconducting organic molecules | Derivatives form π-conjugated systems suitable for charge transport. |
| Covalent Organic Frameworks (COFs) | Functional building block for framework construction | Enables the creation of porous materials for photocatalysis and other applications. magtech.com.cnchemrxiv.orgresearchgate.net |
| Materials with Tailored Intermolecular Interactions | Control of crystal packing and solid-state properties | The cyano and iodo groups can participate in halogen bonding and other non-covalent interactions. |
The iodine and nitrile groups of this compound can participate in specific non-covalent interactions, such as halogen bonding and dipole-dipole interactions. These interactions play a crucial role in determining the solid-state packing of molecules, which in turn influences the material's bulk properties, such as its optical and electronic characteristics. By strategically incorporating this compound into larger molecular structures, it is possible to direct the self-assembly of these molecules in the solid state to achieve desired crystal packing motifs and, consequently, tailored material properties. 4-Iodobenzonitrile (B145841), a related compound, has been studied for its ability to form halogen bonds, which can be utilized in crystal engineering.
Theoretical and Computational Investigations of 4 Amino 2 Iodobenzonitrile
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-Amino-2-iodobenzonitrile. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), allow for the full geometry optimization of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. analis.com.my
These calculations reveal the distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, the HOMO is typically localized on the electron-donating amino group and the aromatic ring, while the LUMO is often centered on the electron-withdrawing nitrile group and the carbon-iodine bond. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. analis.com.my
Furthermore, DFT can be used to calculate various global reactivity descriptors:
Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer. A "hard" molecule has a large HOMO-LUMO gap. analis.com.my
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Analysis of the Mulliken atomic charges, another output of DFT calculations, can identify the most electron-rich and electron-poor sites within the molecule. This information is crucial for predicting how the molecule will interact with other reagents, suggesting, for example, that the nitrogen atoms of the amino and nitrile groups are likely sites for nucleophilic activity. analis.com.my Such computational studies provide a detailed electronic portrait that complements and explains experimental findings. sioc-journal.cn
Elucidation of Intermolecular Interactions
The solid-state architecture and macroscopic properties of this compound are governed by a delicate balance of non-covalent intermolecular interactions. Computational methods are essential for identifying and quantifying the strength of these forces, which include halogen bonding, π-π stacking, and hydrogen bonding. rsc.org
A defining feature of this compound is its capacity for halogen bonding. The iodine atom, due to the electron-withdrawing nature of the adjacent aromatic ring, possesses a region of positive electrostatic potential known as a σ-hole. This σ-hole can interact favorably with a nucleophilic site, such as the lone pair on the nitrogen atom of the nitrile group (C–I···N≡C).
High-pressure crystallography and computational studies on the closely related 4-iodobenzonitrile (B145841) reveal the remarkable robustness of this interaction. ed.ac.ukmdpi.com Under ambient pressure, molecules of 4-iodobenzonitrile form chains linked by C≡N···I halogen bonds. ed.ac.uknih.gov As external pressure is applied, these interactions compress significantly, demonstrating their strength relative to other forces in the crystal.
For instance, in 4-iodobenzonitrile, the I···N halogen bond shortens from 3.168 Å at ambient pressure to 2.840 Å at 5.0 GPa. ed.ac.uknih.gov This compression is anisotropic; the crystal axis aligned with the halogen bonds compresses the least, indicating the halogen bond is the most robust interaction in the structure. mdpi.com However, at a critical pressure of 5.5 GPa, the crystal undergoes a phase transition to relieve strain built up in other, more sensitive interactions. ed.ac.uknih.gov In this new phase, the I···N bond actually lengthens and becomes less linear. ed.ac.uk This pressure-induced transition highlights how the interplay of intermolecular forces, particularly the halogen bond, dictates the material's structural stability under extreme conditions.
| Pressure | I···N Bond Distance (Å) | Perpendicular Stacking Distance (Å) | Crystal Phase |
| Ambient | 3.168 | 3.642 | Monoclinic |
| 5.0 GPa | 2.840 | 3.139 | Monoclinic |
| 5.5 GPa | 2.928 | (Transition) | Triclinic |
Data derived from studies on 4-iodobenzonitrile. ed.ac.uknih.gov
Computational analyses, such as Packing Energy (PIXEL) calculations, on analogous structures like 4-iodobenzonitrile show that π-π stacking contacts are the most sensitive to pressure. ed.ac.ukmdpi.com As pressure increases up to 5.0 GPa, the perpendicular distance between stacked rings decreases dramatically, from 3.642 Å to 3.139 Å. ed.ac.uknih.gov This compression pushes the interaction into a destabilizing region of its potential energy surface. The resulting strain is the primary driving force for the pressure-induced phase transition at 5.5 GPa, which allows the π-stacking arrangement to adopt a more stable configuration. ed.ac.ukmdpi.com This demonstrates that while halogen bonds may be stronger individually, the collective strain in the weaker π-π interactions can ultimately determine the stability of the entire crystal lattice. mdpi.com
The amino group (-NH₂) in this compound is a classic hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) is an effective hydrogen bond acceptor. mdpi.com This allows for the formation of intermolecular N-H···N hydrogen bonds, which play a significant role in the supramolecular assembly. goettingen-research-online.de
Studies on related aminobenzonitriles confirm the importance of this structural motif. goettingen-research-online.deelsevierpure.com Depending on the substitution pattern and crystal packing, these hydrogen bonds can link molecules into chains, dimers, or more complex layered networks. In some aminobenzonitriles, each amino hydrogen atom can link to the cyano group of a different neighboring molecule, creating robust two-dimensional sheets. goettingen-research-online.de The presence of the bulky iodine atom at the ortho position in this compound likely influences the geometry and directionality of these hydrogen bonds, creating a unique and complex three-dimensional architecture in concert with the halogen bonding and π-π stacking interactions.
Computational Studies on Reaction Mechanisms and Pathways
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions where the carbon-iodine bond can be functionalized. Computational studies, primarily using DFT, are essential for mapping the reaction energy profiles and elucidating the mechanisms of these transformations.
For reactions like Suzuki, Heck, or Sonogashira couplings, theoretical calculations can model the entire catalytic cycle. This includes:
Oxidative Addition: Modeling the insertion of a metal catalyst (e.g., Palladium(0)) into the C-I bond to form an organometallic intermediate.
Transmetalation/Carbopalladation: Simulating the transfer of an organic group from another reagent or the insertion of an alkene/alkyne.
Reductive Elimination: Modeling the final step where the new C-C bond is formed and the catalyst is regenerated.
By calculating the energies of all reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows chemists to identify the rate-determining step, understand the role of ligands on the metal catalyst, and predict the regioselectivity and stereoselectivity of the reaction. nih.gov Furthermore, computational studies can explore novel reaction pathways, such as those activated by photochemistry, where the molecule could participate in electron donor-acceptor (EDA) complexes. nih.gov
Excited State Dynamics and Photophysical Property Prediction
The photophysical properties of this compound, which describe how the molecule interacts with light, can be predicted using time-dependent DFT (TD-DFT) and other advanced computational methods. mdpi.com These calculations provide insight into the molecule's UV-visible absorption spectrum, its fluorescence characteristics, and the pathways for energy dissipation after it absorbs a photon.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the peaks in the absorption spectrum (e.g., π → π* transitions), and the oscillator strengths, which relate to the intensity of these absorptions. analis.com.my Upon excitation, the molecule enters a Franck-Condon (FC) state, which then rapidly relaxes. nih.gov
For aminobenzonitrile derivatives, the excited-state dynamics can be complex. researchgate.net They are known to exhibit intramolecular charge transfer (ICT), where electron density moves from the amino group to the benzonitrile (B105546) moiety upon excitation. researchgate.net In some cases, this can lead to the formation of a "twisted" internal charge transfer (TICT) state, where the amino group rotates out of the plane of the aromatic ring. TICT states are often weakly fluorescent or non-fluorescent and provide a pathway for non-radiative decay back to the ground state. goettingen-research-online.de
Computational modeling can map the potential energy surfaces of the excited states, identifying energy minima corresponding to locally excited (LE) and charge-transfer (ICT/TICT) states, as well as the conical intersections (CIs) with the ground state that facilitate rapid, radiationless deactivation. nih.gov These studies are crucial for designing molecules with specific photophysical properties, such as high fluorescence quantum yields for use in sensors or efficient intersystem crossing for applications in photodynamic therapy. chemrxiv.org
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of Synthesized Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds, including derivatives of 4-Amino-2-iodobenzonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry. ipb.pt
In the context of this compound derivatives, ¹H-NMR spectra offer critical data on the number, environment, and coupling of protons. For instance, the chemical shifts of aromatic protons can confirm the substitution pattern on the benzene (B151609) ring, while the integration of these signals reveals the relative number of protons. The appearance of a broad singlet for the -NH₂ protons is also a characteristic feature. mdpi.com For example, in a series of 2-amino-4,6-diphenylnicotinonitriles, the -NH₂ protons appeared as a broad singlet in the range of 5.30–5.38 ppm. mdpi.com
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a derivative of this compound will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The characteristic chemical shift of the nitrile carbon is a key diagnostic peak.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, which is crucial for the definitive assignment of complex structures. ipb.pt These techniques are particularly valuable when dealing with novel derivatives where the substitution pattern may not be immediately obvious from 1D spectra alone. Saturation Transfer Difference (STD)-NMR can be utilized to study the binding of these molecules to proteins, identifying which parts of the molecule are in close contact with the receptor. researchgate.net
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis of Reaction Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For derivatives of this compound, MS is essential for confirming the identity of synthesized products.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, often to within a few parts per million. This precision allows for the determination of the elemental formula of a newly synthesized derivative, confirming that the desired reaction has occurred and that the product has the correct composition. The mass spectra of compounds containing chlorine or bromine will show characteristic isotopic patterns, which can further aid in structural confirmation. mdpi.com
Electron ionization (EI) is a common ionization technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a "molecular fingerprint" and can be used to elucidate the structure of the compound. For example, the mass spectrum of 4-iodobenzonitrile (B145841) shows a prominent molecular ion peak at m/z 229. nist.gov Analysis of the fragments can reveal the loss of specific functional groups, providing further evidence for the proposed structure.
Soft ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are particularly useful for analyzing more fragile or high molecular weight derivatives, as they typically produce the molecular ion peak with minimal fragmentation. The structures of novel benzothiazole-based compounds have been established using a combination of spectral analyses including mass spectrometry. nih.gov
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups in a molecule by detecting the vibrations of its chemical bonds. For derivatives of this compound, the IR spectrum will show characteristic absorption bands for the key functional groups.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| N-H stretch (amine) | 3500-3300 (typically two bands for a primary amine) |
| C≡N stretch (nitrile) | 2260-2220 |
| C-I stretch | 600-500 |
| N-H bend (amine) | 1650-1580 |
| Aromatic C=C stretch | 1600-1450 |
The presence and position of these bands can confirm the successful incorporation of the amino and nitrile groups, as well as the iodine substituent. For example, the IR spectra of 2-amino-4,6-diphenylnicotinonitriles show N-H bending bands in the range of 1606–1654 cm⁻¹. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic of a particular chromophore.
For derivatives of this compound, the benzene ring and the nitrile group constitute the primary chromophore. The position of the amino and iodo substituents will influence the energy of the electronic transitions and thus the λₘₐₓ. The solvent environment can also affect the UV-Vis spectrum, with polar solvents often causing a shift in the absorption bands. The fluorescence spectra of some 2-amino-4,6-diphenylnicotinonitriles have shown solvent-dependent shifts in their emission maximum values. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used for the separation, identification, and quantification of components in a mixture. It is an indispensable tool in the research and development of this compound and its derivatives for two primary purposes: purity assessment and reaction progress monitoring.
For the synthesis of new derivatives, it is crucial to ensure the purity of the final product. HPLC can effectively separate the desired compound from any unreacted starting materials, byproducts, or other impurities. By using a suitable stationary phase (e.g., C18) and mobile phase, a chromatogram is generated where each component appears as a distinct peak. The area of the peak corresponding to the product relative to the total area of all peaks provides a quantitative measure of its purity. Commercial suppliers of 4-Amino-3-iodobenzonitrile often specify the purity as determined by HPLC, for example, >96.0%. thermofisher.comthermofisher.com
HPLC is also invaluable for monitoring the progress of a chemical reaction. By taking small aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and minimize the formation of byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Byproducts and Reaction Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be a valuable tool for analyzing reaction mixtures and identifying volatile byproducts that may be formed during its synthesis or derivatization.
In a typical GC-MS analysis, the components of a mixture are first separated in the gas chromatograph based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for 4-iodobenzonitrile. nih.gov
X-Ray Diffraction for Solid-State Structural Determination and Polymorphism Studies
The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com The crystal structure of 4-aminobenzonitrile (B131773) has been studied under ambient conditions. researchgate.net
In addition to structural determination, X-ray diffraction is also used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is a related technique that is often used to characterize the crystalline form of a bulk sample and to identify different polymorphic forms.
Time-Resolved Spectroscopic Analysis of Reaction Intermediates and Dynamics
Time-resolved spectroscopy encompasses a range of techniques that allow for the study of very fast chemical processes, such as the formation and decay of reaction intermediates and the dynamics of excited states. These methods are crucial for understanding the mechanisms of chemical reactions and the photophysical properties of molecules.
For reactions involving this compound and its derivatives, time-resolved techniques such as transient absorption spectroscopy and time-resolved infrared (TRIR) spectroscopy can provide valuable insights. In transient absorption spectroscopy, a short laser pulse is used to initiate a reaction or excite the molecule, and a second, delayed probe pulse is used to monitor the changes in absorption over time. This allows for the detection and characterization of short-lived species such as radicals, carbenes, and excited states.
Time-resolved infrared spectroscopy is particularly useful for tracking changes in the vibrational modes of a molecule during a reaction. This can provide detailed information about the structural changes that occur as the reaction proceeds. For example, studies on other systems have used TRIR to follow the dynamics of excited states on picosecond to nanosecond timescales. frontiersin.org By applying these techniques to reactions of this compound, a deeper understanding of the reaction pathways and the factors that control the outcome of the reaction can be obtained.
Future Research Directions and Emerging Opportunities for 4 Amino 2 Iodobenzonitrile
Exploration of Novel Catalytic Transformations and Reaction Platforms
The reactivity of the aryl iodide and the nucleophilicity of the aniline (B41778) moiety in 4-Amino-2-iodobenzonitrile make it a prime candidate for a variety of catalytic transformations. While classical cross-coupling reactions are a known application for such structures, future research is expected to push the boundaries of what is possible.
A significant area of future investigation will be the application of this compound in advanced Sonogashira coupling reactions. wikipedia.org The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a cornerstone of modern organic synthesis. wikipedia.org Future efforts will likely focus on developing novel palladium-based catalysts, possibly with specialized ligands like pyridines and pyrimidines, that can perform this coupling with higher efficiency and selectivity, even in complex molecular environments or aqueous media. wikipedia.orgnih.gov The potential to create alkyne-linked derivatives of this compound opens pathways to novel electronic materials and bioconjugates.
Furthermore, the compound is an ideal substrate for exploring domino or cascade reactions. Research into one-pot syntheses, such as the transition-metal-free, base-promoted reaction of 2-aminobenzonitriles with ynones to form multisubstituted 4-aminoquinolines, showcases a promising future direction. Applying this methodology to this compound could lead to the efficient construction of novel heterocyclic scaffolds with potential applications in medicinal chemistry. The iodine substituent could be retained for subsequent functionalization, adding another layer of complexity and value to the resulting molecules.
Integration into Advanced Functional Materials and Supramolecular Architectures
The distinct functional groups of this compound make it an attractive building block for the design of advanced materials with tailored properties. A particularly promising frontier is its use as a functional linker in the synthesis of Metal-Organic Frameworks (MOFs).
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The properties of a MOF, such as pore size, surface area, and chemical functionality, are directly determined by the nature of its building blocks. nih.govmdpi.com Future research will likely explore the incorporation of this compound as a linker to create MOFs with specific functionalities. The amino group can be introduced to enhance selectivity and binding affinity for certain guest molecules, such as CO2 or iodine isotopes from nuclear waste. mdpi.comrsc.org The nitrile group can also participate in coordination or be post-synthetically modified. The iodine atom offers a site for further reactions within the MOF structure or could contribute to interactions with specific adsorbates. rsc.org For example, MOFs functionalized with amino groups have already shown potential for capturing iodine, a significant challenge in nuclear waste management. mdpi.com Synthesizing multivariate MOFs, where this compound is combined with other linkers, could allow for precise tuning of the framework's properties for applications in sensing, catalysis, and drug delivery. mdpi.comnih.gov
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches
To fully unlock the synthetic potential of this compound, a deeper understanding of its reaction mechanisms is crucial. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and high-level computational studies.
Density Functional Theory (DFT) calculations are poised to become an indispensable tool for exploring the reaction pathways available to this compound. mdpi.comresearchgate.net For instance, DFT can be used to model the transition states of cycloaddition reactions involving the benzonitrile (B105546) moiety or to elucidate the step-by-step mechanism of metal-catalyzed cross-coupling reactions at the iodo-position. mdpi.comresearchgate.netrsc.org Such computational studies can predict regioselectivity, explain unexpected outcomes, and guide the rational design of more efficient catalysts and reaction conditions. acs.org By calculating the energy barriers for different pathways, researchers can optimize reactions to favor desired products, saving significant time and resources in the lab. acs.org
These computational predictions can be validated and refined through advanced spectroscopic methods. The use of in-situ monitoring techniques, such as time-resolved NMR spectroscopy or specialized mass spectrometry, can provide real-time data on the formation of intermediates and byproducts during a reaction. This empirical data is invaluable for confirming proposed mechanisms and identifying key reactive species, like the aza-Breslow intermediates in N-heterocyclic carbene catalysis, leading to a more complete and accurate picture of the chemical transformations. acs.org
Development of Sustainable and Scalable Synthetic Pathways for Industrial and Research Applications
As the demand for complex chemical building blocks grows, so does the need for their synthesis to be both sustainable and scalable. Future research on this compound will undoubtedly focus on developing greener and more efficient manufacturing processes.
A key area of development will be the exploration of alternative solvent systems and catalysts. For instance, the use of ionic liquids as recyclable reaction media presents an eco-friendly alternative to traditional volatile organic solvents. rsc.orgresearchgate.netrsc.org Research into the synthesis of benzonitriles has shown that ionic liquids can act as a solvent, catalyst, and phase-separation agent simultaneously, greatly simplifying the purification process. rsc.orgrsc.orgsemanticscholar.org Another avenue is the development of catalyst- and additive-free reactions, such as the synthesis of N-substituted anilines via imine condensation–isoaromatization, which reduce waste and improve the atom economy of the process. beilstein-journals.org
For scalability, continuous flow chemistry offers significant advantages over traditional batch processing. nih.govacs.org Flow reactors can provide better control over reaction parameters, improve safety, and allow for the seamless integration of reaction and purification steps. nih.gov The development of a continuous flow process for the synthesis of this compound, perhaps utilizing immobilized enzymes like nitroreductases for key steps, could represent a major leap forward in its production. nih.gov Such a chemoenzymatic approach would combine the selectivity of biocatalysis with the efficiency of flow technology, offering a sustainable and industrially viable route to this valuable compound. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Amino-2-iodobenzonitrile, and how can reaction yields be optimized?
- Answer : The synthesis typically involves halogenation of benzonitrile precursors or substitution reactions. For example, iodination of 4-amino-2-chlorobenzonitrile via nucleophilic aromatic substitution using KI under catalytic conditions (e.g., CuI/Pd catalysts). Yields can be optimized by adjusting reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst loading. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity . For halogenation challenges, refer to analogous bromo/fluoro derivatives (e.g., 6-Amino-3-bromo-2-fluorobenzonitrile) to troubleshoot competing side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR Spectroscopy : 1H NMR identifies aromatic protons and amino groups (δ 6.5–7.5 ppm for aromatic H; δ 5.5–6.0 ppm for NH2). 13C NMR confirms nitrile (C≡N) at ~115–120 ppm and iodinated aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C7H5IN2; 244.04 g/mol) and isotopic patterns (iodine’s distinct 127/129 amu split) .
- Infrared (IR) : Sharp absorption at ~2220 cm⁻¹ confirms nitrile functionality .
Q. How should researchers handle stability and incompatibility issues during storage?
- Answer : The compound is incompatible with acid chlorides, anhydrides, and oxidizing agents. Store in amber vials under inert gas (N2/Ar) at 2–8°C to prevent degradation. Conduct periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) to monitor stability .
Advanced Research Questions
Q. How can contradictory bioactivity data in derivatives of this compound be resolved?
- Answer : Contradictions often arise from impurities or substituent effects. Validate bioassays using HPLC-pure samples (>98%, verified via COA ). Compare substituent impacts using QSAR models; e.g., electron-withdrawing groups (e.g., -I, -CN) enhance electrophilic reactivity, while amino groups influence solubility and binding. Refer to structure-activity tables in halogenated benzonitrile studies for cross-comparisons .
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The iodine atom’s σ-hole enhances electrophilicity, favoring Pd-catalyzed aryl-aryl bond formation .
- Molecular Docking : Model interactions with biological targets (e.g., kinases) using SMILES strings (N#Cc1ccc(cc1I)N) to optimize pharmacophore design .
Q. How do isotopic labels (e.g., 13C) aid in mechanistic studies of this compound?
- Answer : Isotopic labeling (e.g., [Ring-13C6]-4-Iodobenzonitrile) enables tracking reaction pathways via 13C NMR or isotope-ratio MS. For example, 13C-labeled nitrile groups clarify intermediates in catalytic cyanation reactions .
Notes for Methodological Rigor
- Synthetic Reproducibility : Document reaction parameters (solvent, catalyst, temp) to ensure reproducibility. Cross-validate yields with GC-MS or LC-MS .
- Data Contradictions : Use orthogonal analytical methods (e.g., NMR + XRD) to resolve structural ambiguities .
- Ethical Compliance : Follow institutional safety protocols (e.g., PPE guidelines in ) for handling hazardous intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
